Scientific Field: Pharmacology
Summary of Application: JB, found in the seeds of Zizyphi Spinosi Semen, has been studied for its hepatoprotective functions, particularly in relation to liver failure induced by cecal ligation and puncture (CLP)-induced sepsis.
Methods of Application: The study involved observing histopathological changes in the liver by optical microscopy and measuring the activity of enzymes in serum such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Results: The study found that JB reduced the migration of inflammatory cells, ALT and AST concentrations, and necrosis.
Scientific Field: Cardiovascular Pharmacology
Summary of Application: JB has been studied for its ability to inhibit neointimal hyperplasia and prevent vascular smooth muscle cell dedifferentiation, proliferation, and migration via activation of AMPK/PPAR-γ signaling.
Methods of Application: The study involved treating vascular smooth muscle cells (VSMCs) with JB and observing the effects on cell dedifferentiation, proliferation, and migration induced by platelet-derived growth factor-BB (PDGF-BB).
Results: The study found that JB treatment could significantly reduce the neointimal hyperplasia of balloon-damaged blood vessels in Sprague-Dawley (SD) rats.
Scientific Field: Oncology
Summary of Application: JB has been studied for its ability to inhibit the proliferation of breast cancer cells.
Scientific Field: Immunology
Summary of Application: JB has been studied for its anti-inflammatory effects.
Scientific Field: Hematology
Summary of Application: JB has been studied for its anti-platelet aggregation effects.
Scientific Field: Psychiatry
Summary of Application: JB has been studied for its antianxiety effects. .
Scientific Field: Neuropharmacology
Summary of Application: JB has been studied for its sedative and hypnotic effects.
Jujuboside B is a bioactive compound primarily extracted from the seeds of Zizyphi Spinosi Semen, a traditional Chinese medicinal herb known for its sedative and anxiolytic properties. It belongs to the class of saponins, which are glycosides with significant pharmacological activities. Jujuboside B has garnered attention for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and hepatoprotective properties. Its structure consists of a triterpenoid backbone with various sugar moieties, which contribute to its biological activities and solubility characteristics.
Research suggests Jujuboside B exhibits various mechanisms of action:
The biological activities of Jujuboside B are diverse and include:
Jujuboside B is primarily isolated from Zizyphi Spinosi Semen using methods such as:
Jujuboside B has several applications in medicine and pharmacology:
Interaction studies have revealed that Jujuboside B can enhance or inhibit various biological processes:
Jujuboside B is part of a larger class of saponins derived from Zizyphi Spinosi Semen, including:
Compound Name | Structure Type | Biological Activity | Unique Features |
---|---|---|---|
Jujuboside A | Saponin | Sedative, anxiolytic | Primarily affects neurotransmitter levels |
Jujuboside C | Saponin | Antioxidant, anti-inflammatory | Less studied compared to A and B |
Ziziphin | Saponin | Antimicrobial | Exhibits different pharmacological profiles |
Jujuboside B stands out due to its potent anti-cancer properties coupled with hepatoprotective effects, making it a versatile compound in both traditional and modern medicine. Its ability to induce apoptosis specifically through mitochondrial pathways differentiates it from other saponins within the same family.
Jujuboside B possesses a highly complex molecular structure that has been comprehensively characterized through advanced spectroscopic and chemical analysis techniques. The compound exhibits the molecular formula C52H84O21, corresponding to a molecular weight of 1045.2108 g/mol, and is registered under the Chemical Abstracts Service number 55466-05-2. The structural elucidation reveals a dammarane-type triterpenoid backbone extensively modified with multiple sugar moieties, creating a sophisticated glycoside structure that distinguishes it from simpler triterpenoid compounds.
The stereochemical complexity of Jujuboside B is particularly noteworthy, featuring 29 out of 29 defined stereocenters with absolute stereochemistry configuration. This extensive stereochemical definition contributes to the compound's specific three-dimensional conformation and subsequent biological activity. The International Union of Pure and Applied Chemistry name for Jujuboside B is (2s,3r,4r,5r,6s)-2-[(2s,3r,4s,5s)-4-[(2s,3r,4s,5s,6r)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2s,3r,4s,5r)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1s,2r,5r,7s,10r,11r,14r,15s,16s,18r,20s)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol.
The structural analysis reveals that Jujuboside B consists of a dammarane-type triterpene aglycone linked to a complex oligosaccharide chain. The triterpene backbone features the characteristic dammarane skeleton with multiple hydroxyl groups and methyl substituents that provide structural rigidity and influence solubility properties. The glycosidic portion comprises multiple sugar units including arabinose, glucose, xylose, and rhamnose moieties connected through specific glycosidic linkages. This intricate sugar arrangement not only contributes to the compound's water solubility but also plays crucial roles in its biological recognition and activity.
Table 1: Molecular Properties of Jujuboside B
Property | Value |
---|---|
Molecular Formula | C52H84O21 |
Molecular Weight | 1045.2108 g/mol |
Chemical Abstracts Service Number | 55466-05-2 |
Defined Stereocenters | 29/29 |
E/Z Centers | 0 |
Stereochemistry | Absolute |
Optical Activity | Unspecified |
Charge | 0 |
The compound's structural complexity has been confirmed through various analytical techniques including proton nuclear magnetic resonance spectroscopy, which demonstrates conformity to the proposed structure. The International Chemical Identifier key OAVAUZCEOWCYCC-QEOGCQCLSA-N provides a unique digital representation of the molecule's structure, facilitating database searches and computational studies. The compound exhibits limited solubility in water due to its large molecular size and extensive hydrophobic triterpene backbone, requiring specific storage conditions at negative twenty degrees Celsius for long-term stability.
The biosynthesis of Jujuboside B in Ziziphus jujuba var. spinosa follows the classical triterpenoid biosynthetic pathway, specifically utilizing the mevalonate pathway as the primary route for triterpene skeleton formation. Research has demonstrated that the mevalonate pathway serves as the synthetic pathway for triterpenoids in jujube and wild jujube species, with twenty-three genes of the mevalonate pathway known to regulate triterpene synthesis in these plants. This pathway begins with the condensation of acetyl-coenzyme A units to form 3-hydroxy-3-methylglutaryl-coenzyme A, which is subsequently converted to mevalonate through the action of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key rate-limiting enzyme in the pathway.
The biosynthetic process continues through a series of enzymatic transformations involving farnesyl pyrophosphate synthase, squalene synthetase, squalene epoxidase, and oxidosqualene cyclases, which are essential enzymes in triterpenoid biosynthesis. The cyclization of 2,3-oxidosqualene represents a critical step in the formation of the dammarane skeleton characteristic of Jujuboside B, occurring through the action of specific oxidosqualene cyclases that determine the final triterpene backbone structure. This cyclization process gives rise primarily to dammarane triterpenoid skeletons, which distinguish compounds like Jujuboside B from other triterpenoid types such as oleanane or lupane derivatives.
Following the formation of the triterpene backbone, extensive modifications occur through various enzymatic processes including oxidation, substitution, and glycosylation reactions mediated by cytochrome P450-dependent monooxygenases, glycosyltransferases, and other specialized enzymes. The glycosylation process is particularly crucial for Jujuboside B formation, as it involves the sequential addition of sugar moieties to specific hydroxyl groups on the triterpene backbone. Recent research has identified specific β-glucosidase genes belonging to the glycoside hydrolase family 1 that can catalyze the conversion of Jujuboside A to Jujuboside B, suggesting the existence of interconversion pathways between related jujubosides.
Table 2: Key Enzymes in Jujuboside B Biosynthesis
Enzyme | Function | Pathway Stage |
---|---|---|
3-hydroxy-3-methylglutaryl-coenzyme A reductase | Rate-limiting enzyme in mevalonate pathway | Early |
Farnesyl pyrophosphate synthase | Isoprenoid unit assembly | Intermediate |
Squalene synthetase | Squalene formation | Intermediate |
Squalene epoxidase | 2,3-oxidosqualene formation | Late intermediate |
Oxidosqualene cyclases | Triterpene skeleton cyclization | Backbone formation |
Cytochrome P450 monooxygenases | Hydroxylation and oxidation | Modification |
Glycosyltransferases | Sugar attachment | Final glycosylation |
The tissue-specific expression and developmental regulation of these biosynthetic genes contribute to the dynamic accumulation patterns of Jujuboside B observed in different plant parts and developmental stages. Studies have shown that triterpenoid content in jujube fruits exhibits temporal variation, with maximum accumulation typically occurring during the white ripening stage before gradually decreasing as fruits reach full maturity. This pattern suggests tight regulatory control over the biosynthetic machinery, likely involving transcriptional regulation of key pathway genes in response to developmental and environmental signals.
Environmental factors and cultivation practices also significantly influence the biosynthetic pathway efficiency and final Jujuboside B content. Research has demonstrated considerable variation in triterpenoid content among different cultivation regions and varieties, indicating that genetic and environmental factors interact to determine final compound accumulation levels. The complex regulation of this biosynthetic pathway represents an area of active research interest, particularly for understanding how to optimize Jujuboside B production in agricultural settings.
Jujuboside B belongs to a family of structurally related triterpenoid saponins found in Ziziphus species, with Jujuboside A representing its closest structural analog. Comparative analysis reveals that Jujuboside A possesses the molecular formula C58H94O26 and molecular weight of 1207.3 g/mol, indicating the presence of additional sugar moieties compared to Jujuboside B. The structural relationship between these compounds suggests that Jujuboside B may arise from Jujuboside A through specific enzymatic cleavage reactions, as demonstrated by the ability of β-glucosidase enzymes to catalyze this conversion. This interconversion capability highlights the dynamic nature of jujuboside metabolism within plant tissues.
The dammarane-type skeleton shared by both Jujuboside A and Jujuboside B distinguishes these compounds from other major classes of triterpenoid saponins found in medicinal plants. While many plant species produce oleanane-type saponins such as those found in Panax species, the dammarane-type structure represents a less common but equally significant class of bioactive compounds. Comparative studies of different Panax taxa have revealed that ginsenosides, which also possess dammarane skeletons, exhibit considerable structural diversity and variable biological activities depending on their specific glycosylation patterns. This structural diversity parallels the situation observed in Ziziphus species, where multiple jujubosides with varying sugar compositions contribute to the overall pharmacological profile.
Within the Ziziphus jujuba complex, researchers have identified additional dammarane-type saponins including Jujubosides D and E, which represent newer additions to this compound family. These compounds demonstrate the continued structural diversification occurring within the jujuboside series, with each variant exhibiting specific modifications to either the triterpene backbone or glycosidic substituents. The isolation and characterization of these related compounds provide valuable insights into the biosynthetic plasticity of the Ziziphus metabolic machinery and suggest the existence of additional, yet undiscovered, members of this compound family.
Table 3: Comparative Analysis of Related Jujubosides
Compound | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number | Structural Features |
---|---|---|---|---|
Jujuboside A | C58H94O26 | 1207.3 | 55466-04-1 | Additional sugar moieties |
Jujuboside B | C52H84O21 | 1045.2 | 55466-05-2 | Core dammarane structure |
Jujuboside D | Not specified | Not specified | Not specified | Modified dammarane backbone |
Jujuboside E | Not specified | Not specified | Not specified | Modified dammarane backbone |
The comparative analysis extends beyond structural considerations to encompass biosynthetic relationships and evolutionary aspects. The presence of over 120 triterpenoids in jujube and wild jujube species, including 79 types of triterpenoids and 42 types of saponins, demonstrates the remarkable chemical diversity generated by this plant family. This diversity likely reflects evolutionary adaptation to various ecological pressures and represents a rich source of bioactive compounds with distinct pharmacological properties. The structural complexity and diversity of jujubosides compared to simpler triterpenoids such as ursolic acid or betulinic acid highlight the sophisticated biochemical machinery evolved by Ziziphus species for secondary metabolite production.
Furthermore, the glycosylation patterns observed in Jujuboside B and related compounds demonstrate remarkable specificity in enzyme recognition and substrate modification. The precise attachment of specific sugar moieties to designated hydroxyl groups on the triterpene backbone requires highly evolved glycosyltransferase enzymes with stringent substrate specificity. This enzymatic precision contributes to the structural diversity observed among jujubosides and provides opportunities for metabolic engineering approaches aimed at producing novel derivatives with enhanced biological properties.
Irritant